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Compound of Interest

Compound Name: 2-Ethyl-2-phenylmalonamide

Cat. No.: B022514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Ethyl-2-phenylmalonamide, also known as phenylethylmalonamide (PEMA), is a primary

active metabolite of the anticonvulsant drug primidone.[1][2] While primidone itself possesses

anticonvulsant properties, its therapeutic effects are significantly mediated by its conversion to

two active metabolites: phenobarbital and 2-Ethyl-2-phenylmalonamide. This document

provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-2-
phenylmalonamide, intended to serve as a technical resource for researchers, scientists, and

professionals involved in drug development and neuroscience.

Physicochemical Data
A summary of the key physicochemical properties of 2-Ethyl-2-phenylmalonamide is

presented below. These parameters are crucial for understanding the compound's behavior in

biological systems, including its absorption, distribution, metabolism, and excretion (ADME)

profile.
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Property Value Source(s)

Molecular Formula C₁₁H₁₄N₂O₂ [1][2]

Molecular Weight 206.24 g/mol [1][2]

CAS Number 7206-76-0 (anhydrous) [1][2]

80866-90-6 (monohydrate) [3]

Appearance White crystalline solid [1]

Melting Point
94-108 °C (with possible

decomposition)
[1]

109-113 °C [4]

120 °C (decomposes) [3]

Solubility

Less than 0.1 mg/mL in water

at 18 °C.[1][5] Soluble in

DMSO and methanol.[4]

[1][4][5]

logP (calculated) 0.1 [1]

pKa Data not available

Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined

below. These protocols are based on established pharmacopeial and scientific methods.

Determination of Melting Point
The melting point of 2-Ethyl-2-phenylmalonamide can be determined using the capillary

melting point method, a standard procedure for crystalline solids.

Apparatus:

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

Capillary tubes (sealed at one end)
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Mortar and pestle

Spatula

Procedure:

Sample Preparation: A small amount of dry 2-Ethyl-2-phenylmalonamide is finely

powdered using a mortar and pestle.

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample.

The tube is then inverted and tapped gently to pack the sample into the sealed end. This

process is repeated until a packed column of 2-3 mm in height is achieved.

Measurement: The filled capillary tube is placed in the heating block of the melting point

apparatus. The temperature is ramped up at a rate of 10-20 °C/minute initially.

Observation: As the temperature approaches the expected melting point, the heating rate is

reduced to 1-2 °C/minute to allow for accurate observation.

Melting Range: The temperature at which the first drop of liquid appears (the solid begins to

melt) and the temperature at which the entire sample becomes a clear liquid are recorded as

the melting range. Due to potential decomposition, some darkening of the sample may be

observed.

Determination of Aqueous Solubility
The shake-flask method is a classical and reliable technique for determining the equilibrium

solubility of a compound in a specific solvent.

Materials:

2-Ethyl-2-phenylmalonamide

Distilled or deionized water

Scintillation vials or glass flasks with screw caps

Shaking incubator or orbital shaker
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Analytical balance

Centrifuge

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

Sample Preparation: An excess amount of 2-Ethyl-2-phenylmalonamide is added to a

series of vials containing a known volume of water. The amount should be sufficient to

ensure that a saturated solution is formed and undissolved solid remains.

Equilibration: The vials are sealed and placed in a shaking incubator set at a constant

temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach

equilibrium.

Phase Separation: After equilibration, the samples are allowed to stand to allow the

undissolved solid to settle. The samples are then centrifuged at a high speed to ensure

complete separation of the solid and liquid phases.

Quantification: A known volume of the clear supernatant is carefully removed, diluted with an

appropriate solvent if necessary, and the concentration of 2-Ethyl-2-phenylmalonamide is

determined using a validated HPLC-UV method.

Solubility Calculation: The solubility is expressed in mg/mL or mol/L.

Determination of Partition Coefficient (logP) and pKa
The partition coefficient (logP) and the acid dissociation constant (pKa) are critical parameters

for predicting the ADME properties of a drug candidate. These can be determined

experimentally using methods such as the shake-flask method for logP and potentiometric

titration or UV-spectrophotometry for pKa.

logP Determination (Shake-Flask Method):

Solvent Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered

saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by

separation of the two phases.
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Partitioning: A known amount of 2-Ethyl-2-phenylmalonamide is dissolved in one of the

phases (typically the one in which it is more soluble). This solution is then mixed with a

known volume of the other phase in a separatory funnel or vial.

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of

the compound between the two phases to reach equilibrium.

Phase Separation and Quantification: The two phases are separated, and the concentration

of 2-Ethyl-2-phenylmalonamide in each phase is determined by a suitable analytical

method like HPLC-UV.

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of

the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is

the base-10 logarithm of this value.

pKa Determination (Potentiometric Titration):

Sample Preparation: A solution of 2-Ethyl-2-phenylmalonamide of known concentration is

prepared in a suitable solvent mixture (e.g., water-methanol).

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of the curve.

Synthesis
2-Ethyl-2-phenylmalonamide is primarily formed in vivo through the metabolic conversion of

primidone. However, for research and reference standard purposes, it can be synthesized in

the laboratory. A common synthetic route involves the ammonolysis of diethyl 2-ethyl-2-

phenylmalonate.

Reaction Scheme:

Experimental Workflow:
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Caption: Synthetic workflow for 2-Ethyl-2-phenylmalonamide.

Biological Context and Signaling Pathways
Metabolic Pathway of Primidone
2-Ethyl-2-phenylmalonamide is a significant metabolite of the antiepileptic drug primidone.

Primidone undergoes hepatic metabolism to form two major active metabolites: phenobarbital

and 2-Ethyl-2-phenylmalonamide.[1] This metabolic conversion is a key aspect of primidone's

overall pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b022514?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylethylmalonamide
https://pubchem.ncbi.nlm.nih.gov/compound/Phenylethylmalonamide
https://www.scbt.com/p/2-ethyl-2-phenylmalonamide-7206-76-0
https://www.chemdad.com/index.php?c=article&id=7555
https://www.chemdad.com/index.php?c=article&id=7555
https://www.mybiosource.com/biochemical/2-ethyl-2-phenylmalonamide/6102849?utm_source=TDSQR
https://www.chemsrc.com/en/cas/7206-76-0_588800.html
https://www.benchchem.com/product/b022514#physicochemical-properties-of-2-ethyl-2-phenylmalonamide
https://www.benchchem.com/product/b022514#physicochemical-properties-of-2-ethyl-2-phenylmalonamide
https://www.benchchem.com/product/b022514#physicochemical-properties-of-2-ethyl-2-phenylmalonamide
https://www.benchchem.com/product/b022514#physicochemical-properties-of-2-ethyl-2-phenylmalonamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b022514?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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